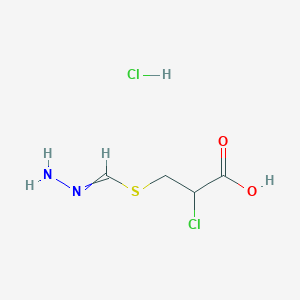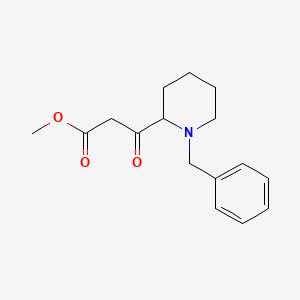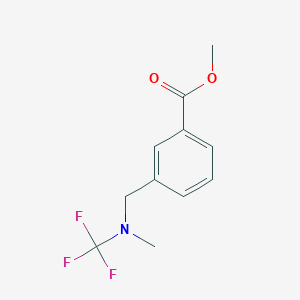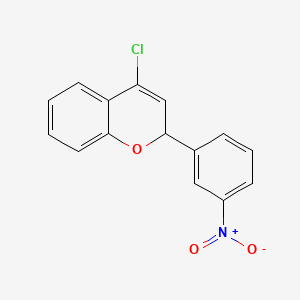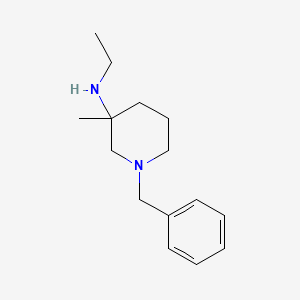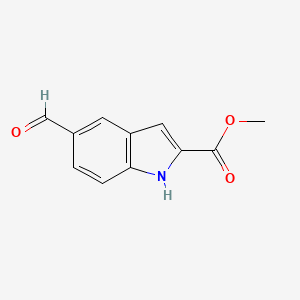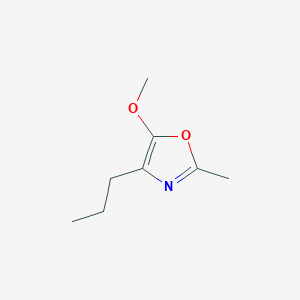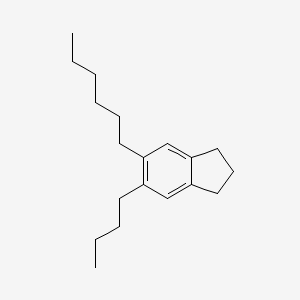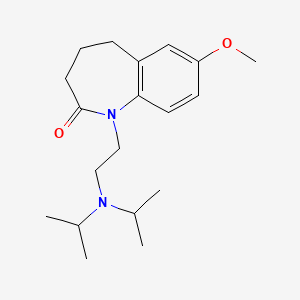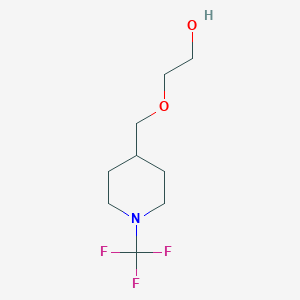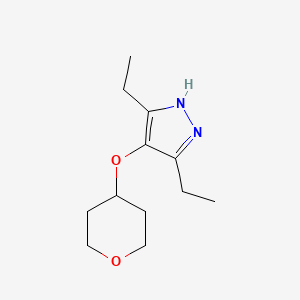
3,5-Diethyl-4-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 3,5-diethyl-4-[(tetrahydro-2H-pyran-4-yl)oxy]- is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of diethyl groups at positions 3 and 5, and a tetrahydro-2H-pyran-4-yloxy group at position 4.
Preparation Methods
The synthesis of 1H-Pyrazole, 3,5-diethyl-4-[(tetrahydro-2H-pyran-4-yl)oxy]- can be achieved through several synthetic routes. One common method involves the reaction of pyrazole with tetrahydro-2H-pyran-4-yl methyl sulfonate in the presence of a base such as cesium carbonate in dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product.
Chemical Reactions Analysis
1H-Pyrazole, 3,5-diethyl-4-[(tetrahydro-2H-pyran-4-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole, 3,5-diethyl-4-[(tetrahydro-2H-pyran-4-yl)oxy]- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceutical agents due to its potential biological activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems, which are valuable in the pharmaceutical industry.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3,5-diethyl-4-[(tetrahydro-2H-pyran-4-yl)oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1H-Pyrazole, 3,5-diethyl-4-[(tetrahydro-2H-pyran-4-yl)oxy]- can be compared with other similar compounds such as:
1- (Tetrahydro-2H-pyran-4-yl)-4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound also contains a pyrazole ring with a tetrahydro-2H-pyran-4-yloxy group but differs in the presence of a boronic acid ester group.
1- (2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester: Similar to the previous compound, it has a pyrazole ring with a tetrahydro-2H-pyran-4-yloxy group and a boronic acid ester group.
The uniqueness of 1H-Pyrazole, 3,5-diethyl-4-[(tetrahydro-2H-pyran-4-yl)oxy]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3,5-diethyl-4-(oxan-4-yloxy)-1H-pyrazole |
InChI |
InChI=1S/C12H20N2O2/c1-3-10-12(11(4-2)14-13-10)16-9-5-7-15-8-6-9/h9H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
VZUQNGYBGGAVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)CC)OC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




